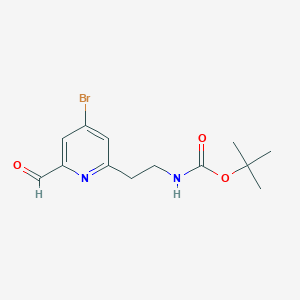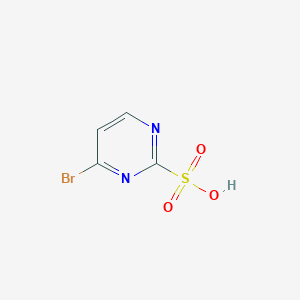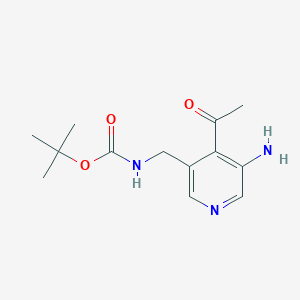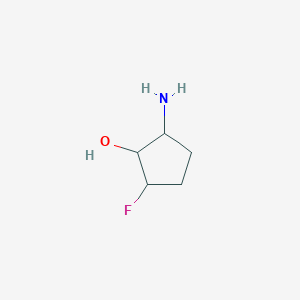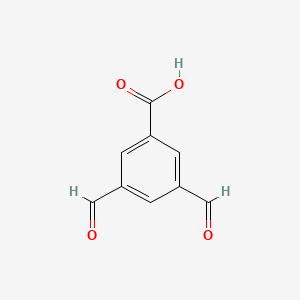
3,5-Diformylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Diformylbenzoic acid is an organic compound with the molecular formula C9H6O4. It is a derivative of benzoic acid, characterized by the presence of two formyl groups at the 3 and 5 positions on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3,5-diformylbenzoic acid is through the Duff formylation reaction. This involves the reaction of benzoic acid with hexamethylenetetramine (HMTA) in the presence of trifluoroacetic acid (TFA) as a solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Duff formylation reaction remains a viable approach for large-scale synthesis. The reaction conditions can be optimized to increase yield and purity, making it suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Diformylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The formyl groups can be reduced to hydroxymethyl groups using reducing agents like sodium borohydride (NaBH4).
Substitution: The formyl groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Various nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products Formed
Oxidation: 3,5-Dicarboxybenzoic acid.
Reduction: 3,5-Bis(hydroxymethyl)benzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,5-Diformylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,5-diformylbenzoic acid depends on its chemical reactivity. The formyl groups can undergo various chemical transformations, allowing the compound to interact with different molecular targets. For example, in biological systems, it can form Schiff bases with amines, leading to the formation of imines that can further participate in biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Diformylbenzoic acid: Similar structure but with formyl groups at the 3 and 4 positions.
2,5-Diformylbenzoic acid: Formyl groups at the 2 and 5 positions.
3,5-Dihydroxybenzoic acid: Hydroxyl groups instead of formyl groups at the 3 and 5 positions.
Uniqueness
3,5-Diformylbenzoic acid is unique due to the specific positioning of the formyl groups, which influences its reactivity and the types of chemical reactions it can undergo. This makes it a valuable compound for targeted synthesis and research applications .
Propiedades
Fórmula molecular |
C9H6O4 |
|---|---|
Peso molecular |
178.14 g/mol |
Nombre IUPAC |
3,5-diformylbenzoic acid |
InChI |
InChI=1S/C9H6O4/c10-4-6-1-7(5-11)3-8(2-6)9(12)13/h1-5H,(H,12,13) |
Clave InChI |
BWSKREOJOWWAFH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1C=O)C(=O)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






